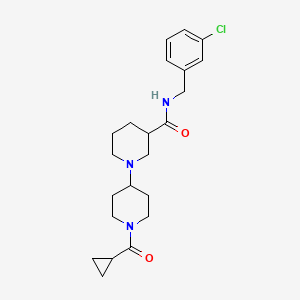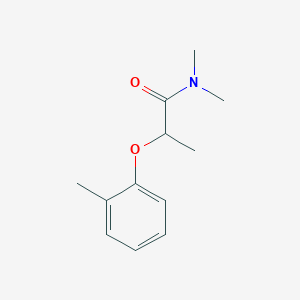![molecular formula C24H19N3O5S B6025708 N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6025708.png)
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide, also known as BMN 673, is a potent poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes play a crucial role in repairing DNA damage in cells. Inhibition of PARP leads to the accumulation of DNA damage, which can be exploited to selectively kill cancer cells that have defects in DNA repair pathways. BMN 673 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 673 works by inhibiting the activity of PARP enzymes, which play a crucial role in repairing DNA damage in cells. Inhibition of PARP leads to the accumulation of DNA damage, which can be exploited to selectively kill cancer cells that have defects in DNA repair pathways. This compound 673 has been shown to be highly selective for PARP1 and PARP2 enzymes, which are the most abundant PARP enzymes in cells.
Biochemical and Physiological Effects
This compound 673 has been shown to induce cell death in cancer cells with defects in DNA repair pathways. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. This compound 673 has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 673 has several advantages for use in preclinical studies. It is a highly selective PARP inhibitor with potent anticancer activity. This compound 673 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. However, this compound 673 has some limitations for use in preclinical studies. It is a relatively new compound, and its long-term safety and efficacy are not yet fully understood. This compound 673 is also expensive to synthesize, which may limit its availability for use in preclinical studies.
Direcciones Futuras
There are several future directions for the development of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 673. One direction is to evaluate its efficacy in combination with other anticancer agents in clinical trials. Another direction is to identify biomarkers that can predict response to this compound 673 in patients with cancer. Additionally, the development of more potent and selective PARP inhibitors is an active area of research, which may lead to the development of new and improved anticancer agents.
Métodos De Síntesis
The synthesis of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 673 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 4-nitrobenzamide, which is then reacted with 2-mercapto-4,5-bis(4-methoxyphenyl)-1,3-thiazole to yield this compound 673. The synthesis of this compound 673 has been optimized to improve the yield and purity of the compound, making it suitable for use in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 673 has been extensively studied in preclinical models of cancer. It has been shown to be effective in killing cancer cells that have defects in DNA repair pathways, such as those with mutations in BRCA1 and BRCA2 genes. This compound 673 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Propiedades
IUPAC Name |
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S/c1-31-19-11-5-15(6-12-19)21-22(16-7-13-20(32-2)14-8-16)33-24(25-21)26-23(28)17-3-9-18(10-4-17)27(29)30/h3-14H,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEWMWCKOZUAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(6-oxo-1,6-dihydro-3,4'-bipyridin-5-yl)amino]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B6025649.png)
![2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane](/img/structure/B6025654.png)



![4-[1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B6025687.png)
![1-(3-chlorophenyl)-4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6025689.png)
![3-(benzyloxy)-1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6025697.png)


![5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6025723.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B6025734.png)
![7-(difluoromethyl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6025736.png)